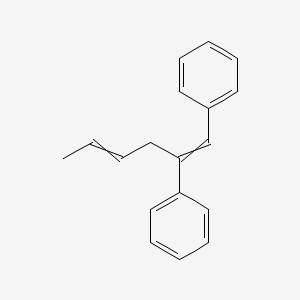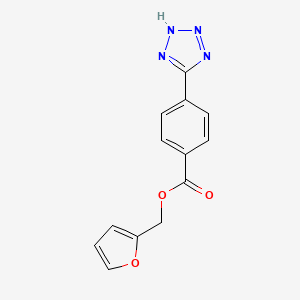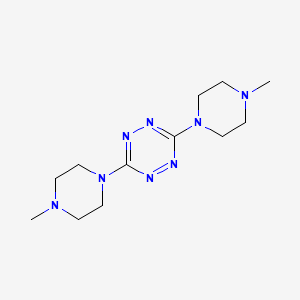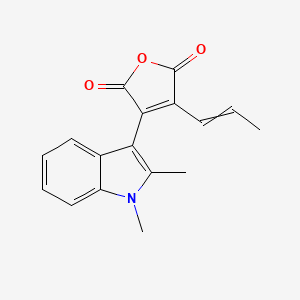![molecular formula C11H16FN3 B12525598 N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine CAS No. 655251-09-5](/img/structure/B12525598.png)
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is an organic compound with the molecular formula C11H16FN3 It is a derivative of guanidine, characterized by the presence of a fluoropropyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine typically involves the reaction of 3-(3-fluoropropyl)benzyl chloride with guanidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide, potassium carbonate; in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets. It is known to:
Enhance the release of neurotransmitters: such as acetylcholine.
Modulate enzyme activity: , particularly those involved in neurotransmitter synthesis and degradation.
Interact with receptor sites: on cell membranes, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’'-{[3-(3-Trifluoromethyl)phenyl]methyl}guanidine
- N’'-{[3-(3-Chloropropyl)phenyl]methyl}guanidine
- N’'-{[3-(3-Bromopropyl)phenyl]methyl}guanidine
Uniqueness
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target sites.
This detailed article provides a comprehensive overview of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
655251-09-5 |
|---|---|
Fórmula molecular |
C11H16FN3 |
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
2-[[3-(3-fluoropropyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15) |
Clave InChI |
MOQRMKFNNUUTIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CN=C(N)N)CCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)



![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)

![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)


